molecular formula C21H26BNO4 B2944971 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester CAS No. 2096334-55-1

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester

Cat. No.: B2944971
CAS No.: 2096334-55-1
M. Wt: 367.25
InChI Key: NLZRNRXPMFFWBL-UHFFFAOYSA-N
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Description

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096334-55-1 . It has a molecular weight of 367.25 . The IUPAC name for this compound is benzyl methyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)17-11-13-18(14-12-17)23(5)19(24)25-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki–Miyaura cross-coupling reactions . They can also be used in protodeboronation .

Scientific Research Applications

Phosphorescence Properties

A remarkable discovery regarding simple arylboronic esters, including phenylboronic acid pinacol esters, is their ability to exhibit phosphorescence at room temperature in the solid state. This property is significant because it challenges the conventional belief that heavy atoms or carbonyl groups are necessary for phosphorescence in organic molecules. Theoretical calculations suggest that the phosphorescence of these molecules is due to an out-of-plane distortion in the excited state, influenced by solid-state molecular packing rather than the boron substituents' patterns and numbers on the aryl units (Shoji et al., 2017).

Hydrolysis Susceptibility

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has implications for their use in pharmacological applications. These compounds are only marginally stable in water, with their hydrolysis rates influenced by substituents in the aromatic ring and significantly accelerated at physiological pH. This aspect is crucial when considering these esters for drug delivery and other medical purposes (Achilli et al., 2013).

H2O2-Cleavable Poly(ester-amide)s

The facile synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester has been reported. These polymers, which incorporate the phenylboronic acid ester into the polymer backbone, degrade in the presence of H2O2, making them potential candidates for H2O2-responsive delivery vehicles. This responsiveness to H2O2 could be advantageous in designing drug delivery systems sensitive to the oxidative environment of certain diseases or injuries (Cui et al., 2017).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Mechanism of Action

Target of Action

The primary target of “4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester”, also known as “Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate”, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is facilitated by the relatively stable and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the resulting organic compounds .

Pharmacokinetics

This could potentially impact its bioavailability and stability in physiological conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Properties

IUPAC Name

benzyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)17-11-13-18(14-12-17)23(5)19(24)25-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZRNRXPMFFWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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